molecular formula C19H21NO3 B8366809 3-Piperidyl benzilate CAS No. 57258-61-4

3-Piperidyl benzilate

Cat. No. B8366809
CAS RN: 57258-61-4
M. Wt: 311.4 g/mol
InChI Key: IGXOSKVDCFQEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidyl benzilate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidyl benzilate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidyl benzilate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57258-61-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

piperidin-3-yl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C19H21NO3/c21-18(23-17-12-7-13-20-14-17)19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17,20,22H,7,12-14H2

InChI Key

IGXOSKVDCFQEBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 ml of benzene, 0.4 g (4 mmol) of 3-piperidinol and 1.0 g (4 mmol) of methyl benzilate were put into a 50 ml 3-mouth flask equipped with a stirrer, a reflux condenser, and a molecular sieve 4A (15 g) tube and a soda lime tube for trapping methanol from out of the solvent that drips down through the reflux condensation, and the mixture was refluxed by heating while stirring. After all of the methyl benzilate had dissolved, 20 mg of sodium methoxide (made by Aldrich) was added to the solution and reaction was carried out for 3 hours. After the reaction had been completed, the reaction liquid was cooled to room temperature, and then 50 ml of 1N hydrochloric acid was added, and the organic solvent layer was removed. The aqueous solution layer obtained was washed twice with 50 ml of ether, and was then made basic using a 28% ammonium hydroxide aqueous solution. The aqueous solution was subjected to ether extraction, the ether layer obtained was washed twice with 50 ml of water, and then drying was carried out using anhydrous potassium carbonate. After removing the drying agent, the solvent was evaporated off under reduced pressure, thus obtaining an oily residue, and then this residue was recrystallized from ether-hexane, thus obtaining 0.5 g of (±)3-piperidyl benzilate ((±)3-PB) as crystals (yield 40%).
[Compound]
Name
4A
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.4 g
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six

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